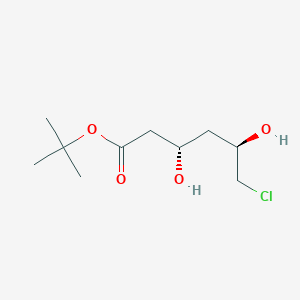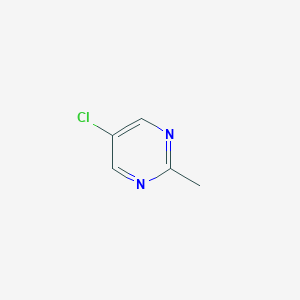
4-Methyl-N-tosylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of 4-Methyl-N-tosylbenzamide and similar compounds has been described in several studies. For instance, one study describes a mechanochemical synthesis process where this compound was milled with DIC and CuCl for 2 hours, resulting in the formation of N-acylsulfonylguanidine . Another study describes an efficient atom-economical synthetic protocol to access new imidazole-based N-phenylbenzamide derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. The ChemSpider database provides a 3D structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For example, a study describes a reaction where this compound reacted with enolizable amides in the presence of NaHMDS .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . It has a molar refractivity of 77.9±0.4 cm3 . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It has 3 freely rotating bonds . The polar surface area of the compound is 72 Å2 .Scientific Research Applications
Copper-Catalyzed Intramolecular Sulfamidation :
- A study explored the synthesis of isoindolinones via copper-catalyzed intramolecular benzylic C-H sulfamidation of 2-Benzyl-N-tosylbenzamides, a category which includes 4-Methyl-N-tosylbenzamide. The process yields N-arylsulfonyl-1-arylisoindolinones, useful in synthetic organic chemistry (Bedford, Bowen, & Méndez‐Gálvez, 2017).
Anticonvulsant Activity :
- A series of 4-aminobenzamides, including derivatives related to this compound, were synthesized and evaluated for their anticonvulsant effects. These compounds showed varying degrees of potency against seizures, indicating their potential use in medicinal chemistry (Clark et al., 1984).
Chemical Transformations of N-Methylated Amides :
- Research on the transformation of N-Methylated amides, like this compound, into various functional groups provided insights into chemical reactions such as N-tosylation and nucleophilic substitution. These transformations are significant for developing new synthetic routes in organic chemistry (Asahara, Arikiyo, & Nishiwaki, 2015).
Pd-Catalyzed Arylation of Pyridines :
- A study investigating the arylation of pyridines using palladium catalysis found that phenyl tosylates like this compound could be used for this purpose, leading to insights into novel reactions in organic chemistry (Dai et al., 2013).
Stable Molecular Capsule Formation :
- The formation of an unusually stable molecular capsule was observed when heating phenyleneurea-spanned resorcinarene cavitand with 4-methyl-N-p-tolylbenzamide. This discovery is relevant in the study of supramolecular chemistry and molecular encapsulation (Choi et al., 2004).
Metabolic Conversion in Biochemical Pharmacology :
- Research on the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds included the study of derivatives of this compound, providing important insights into biochemical pharmacology (Ross et al., 1983).
Room-Temperature C-H Activation :
- A study demonstrated that N-tosylcarboxamide groups can direct room-temperature palladium-catalyzed C-H alkoxylation and halogenation of substituted arenes, a process relevant to this compound. This has applications in the development of functionalized arenes (Péron et al., 2014).
Phosphine-Catalyzed Annulation :
- A phosphine-catalyzed [4 + 2] annulation process was developed using N-tosylimines, including this compound derivatives. This method is significant for the synthesis of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11-3-7-13(8-4-11)15(17)16-20(18,19)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNBPSWKOWSXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301536 | |
| Record name | 4-Methyl-N-(4-methylbenzene-1-sulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803575 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
120336-96-1 | |
| Record name | 4-Methyl-N-(4-methylbenzene-1-sulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















